REACTION_CXSMILES
|
C([Li])(CC)C.CN(C)CCN(C)C.Br[C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][N:16]=1.S(=O)=O.[OH-].[Na+].[NH:27]([S:29](O)(=[O:31])=[O:30])O>O>[CH3:21][C:18]1[CH:19]=[CH:20][C:15]([S:29]([NH2:27])(=[O:31])=[O:30])=[N:16][CH:17]=1 |f:4.5|
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Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
N(O)S(=O)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
condensed into the reaction mixture
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in ice-water
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Type
|
ADDITION
|
Details
|
To this was added
|
Type
|
EXTRACTION
|
Details
|
After 24 h the solution was extracted with ethyl acetate
|
Duration
|
24 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=NC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: CALCULATEDPERCENTYIELD | 12.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |